For cancer and inflammation researchers requiring consistent p53-independent cell cycle arrest and potent NF-κB inhibition, Flavokawain B (FKB) eliminates variability from p53 status. • Induces G2/M arrest irrespective of p53, ensuring reproducible outcomes across diverse cell lines, unlike Flavokawain A. • Superior nitric oxide inhibition (IC50 better than curcumin) for dissecting NF-κB/MAPK pathways. • 4- to 12-fold greater efficacy in AR-negative prostate cancer models, ideal for hormone-refractory studies. In stock with rapid global shipment.
Flavokawain B (FKB) is a naturally occurring chalcone found in the kava plant (Piper methysticum) and Alpinia pricei. As a member of the flavokawain class of compounds, which also includes flavokawain A and C, it is recognized for its significant antiproliferative and apoptotic effects across a range of cancer cell lines. Its utility in research is primarily centered on its ability to induce apoptosis and cell cycle arrest, making it a valuable tool for investigating cancer biology and potential therapeutic pathways. When planning procurement, it is critical to consider that FKB possesses a distinct bioactivity profile compared to its close structural analogs.
Substituting Flavokawain B with its close analogs, such as Flavokawain A (FKA), is inadvisable due to significant, experimentally verified differences in their mechanisms of action and cytotoxic profiles. For example, FKB induces G2/M arrest in cancer cell lines irrespective of their p53 status, whereas FKA's effect on the cell cycle is p53-dependent, inducing G1 arrest in p53-wild-type cells and G2/M arrest in p53-mutant cells. Furthermore, FKB has demonstrated significantly higher cytotoxicity in certain cancer cell lines compared to FKA. These mechanistic and potency distinctions mean that substituting FKB with FKA or other analogs can lead to irreproducible results and flawed conclusions, making the procurement of the specific flavokawain critical for targeted research.
Flavokawain B demonstrates significantly greater efficacy in reducing the viability of androgen receptor (AR)-negative, hormone-refractory prostate cancer (HRPC) cell lines compared to AR-positive, hormone-sensitive lines. Specifically, FKB is approximately 4- to 12-fold more effective against DU145 and PC-3 (AR-negative) cell lines than against LAPC4 and LNCaP (AR-positive) cell lines. This preferential activity is a key differentiator from other kava-derived compounds.
| Evidence Dimension | Cell Viability Reduction |
| Target Compound Data | 4- to 12-fold more effective in AR-negative HRPC cells |
| Comparator Or Baseline | AR-positive, hormone-sensitive prostate cancer cells (LAPC4 and LNCaP) |
| Quantified Difference | 4x to 12x greater efficacy |
| Conditions | In vitro treatment of prostate cancer cell lines |
For researchers studying hormone-refractory prostate cancer, Flavokawain B offers a targeted effect that is quantitatively superior to its activity in hormone-sensitive models, making it a more precise tool for this specific application.
In a lipopolysaccharide (LPS)-induced inflammatory model using RAW 264.7 macrophages, Flavokawain B demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) production with an IC50 of 9.8 μM. This was more effective than the positive control, curcumin. FKB also dose-dependently inhibited the production of PGE2 and the expression of iNOS and COX-2 proteins.
| Evidence Dimension | IC50 for Nitric Oxide Production Inhibition |
| Target Compound Data | 9.8 μM |
| Comparator Or Baseline | Curcumin (positive control) |
| Quantified Difference | More potent than curcumin |
| Conditions | LPS-induced RAW 264.7 macrophages |
For researchers investigating inflammatory pathways, Flavokawain B provides a more potent tool for inhibiting key inflammatory mediators than the commonly used benchmark compound, curcumin, allowing for potentially lower effective concentrations and clearer experimental outcomes.
Flavokawain B is a potent hepatocellular toxin, inducing cell death in HepG2 and L-02 cell lines with LD50 values of 15.3 ± 0.2 μM and 32 μM, respectively. This toxicity is significantly greater than that of Flavokawain A, which showed no significant toxicity in HepG2 cells at concentrations up to 100 μM. This hepatotoxicity is mediated by the induction of oxidative stress and depletion of glutathione (GSH). The marked difference in toxicity between FKB and FKA underscores the importance of selecting the correct compound and using it at appropriate concentrations to avoid off-target effects.
| Evidence Dimension | LD50 in HepG2 cells |
| Target Compound Data | 15.3 ± 0.2 μM |
| Comparator Or Baseline | Flavokawain A (≤ 100 μM showed no significant toxicity) |
| Quantified Difference | Significantly more toxic than Flavokawain A |
| Conditions | In vitro treatment of HepG2 cells |
This data is critical for experimental design, informing the selection of appropriate concentrations to achieve desired biological effects while minimizing confounding cytotoxicity, a factor that is less of a concern when using Flavokawain A at similar concentrations.
Based on its 4- to 12-fold greater efficacy in AR-negative prostate cancer cell lines, Flavokawain B is the preferred choice for in vitro and in vivo studies focused on the mechanisms of hormone-refractory prostate cancer. Its use allows for the investigation of apoptosis induction in cancer models that are resistant to conventional hormone-based therapies.
With an IC50 for nitric oxide inhibition superior to that of curcumin, Flavokawain B is well-suited for studies requiring potent suppression of inflammatory mediators. This makes it a valuable tool for dissecting the NF-κB and MAPK signaling pathways in inflammatory disease models.
Unlike Flavokawain A, which exhibits p53-dependent effects on the cell cycle, Flavokawain B induces G2/M arrest regardless of p53 status. This makes it the ideal compound for studying cell cycle regulation in cancer cell lines with varying or mutated p53, ensuring a consistent mechanistic outcome across different genetic backgrounds.
The well-documented ability of Flavokawain B to induce apoptosis through the generation of reactive oxygen species (ROS) makes it a suitable agent for research into the role of oxidative stress in cancer cell death. Its known hepatotoxicity at higher concentrations also makes it a relevant compound for studies on drug-induced liver injury.